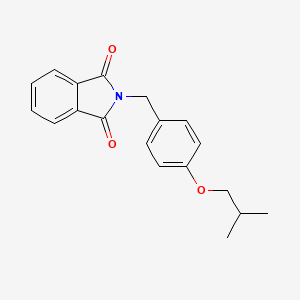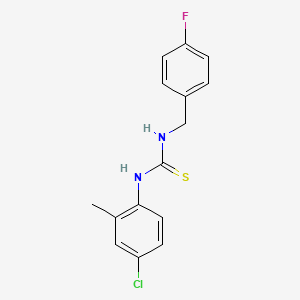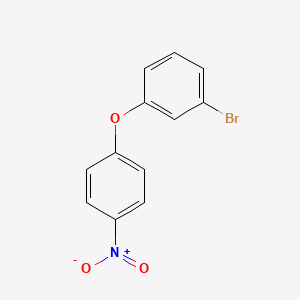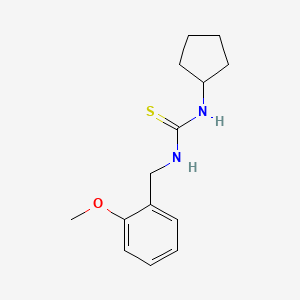
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione, also known as IBID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
In addition to its anticancer activity, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is its unique molecular structure and properties, which make it a promising candidate for the development of new materials and drugs. Its anticancer activity and potential use as a molecular probe for imaging applications in cancer diagnosis also make it a valuable tool for cancer research.
One limitation of 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which may make it difficult to use in certain applications. Its potential toxicity and side effects also need to be further studied before it can be used in clinical settings.
将来の方向性
There are several future directions for research on 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione. One direction is to further study its anticancer activity and potential use as a molecular probe for imaging applications in cancer diagnosis. Another direction is to explore its potential use in the development of new materials and drugs.
In addition, further studies are needed to understand its mechanism of action and potential toxicity and side effects. The development of new synthesis methods and modifications to its molecular structure may also lead to the discovery of new properties and applications for 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione.
合成法
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process that involves the reaction of 4-isobutoxybenzaldehyde with aniline, followed by cyclization with phthalic anhydride. The resulting product is then purified through recrystallization to obtain 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione in its pure form.
科学的研究の応用
2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a molecular probe for imaging applications in cancer diagnosis.
In materials science, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of functional materials, such as organic semiconductors and polymers. Its unique molecular structure and properties make it a promising candidate for the development of new materials with specific properties and applications.
In organic electronics, 2-(4-isobutoxybenzyl)-1H-isoindole-1,3(2H)-dione has been used as a dopant for the synthesis of organic field-effect transistors (OFETs). OFETs are a type of electronic device that can be used in various applications, such as flexible displays and sensors.
特性
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(2)12-23-15-9-7-14(8-10-15)11-20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXOFSLBOEEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Methylpropoxy)phenyl]methyl]isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)


![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)







